Compound Description: SNC80 is a highly selective δ-opioid receptor agonist. [] It is a nonpeptidic compound, meaning it is not composed of amino acids like traditional peptides. [] SNC80 exhibits various stimulant-like behavioral effects in rodents, including locomotor stimulation. [] Additionally, it has shown antiparkinsonian effects in animal models. [] Studies have shown that SNC80 can enhance amphetamine-stimulated locomotor activity in rats, suggesting a potential interaction with monoamine transporters. []
Compound Description: (+)BW373U86 is a δ-opioid agonist. [] It is structurally similar to SNC80, but features a hydroxyl group instead of a methoxy group at the 3-position of the benzyl ring. [] Similar to SNC80, (+)BW373U86 pretreatment also modifies amphetamine-induced activity levels in rats. []
Compound Description: WAY 100635 is a potent antagonist of the 5-HT1A receptor, displaying activity in both the dorsal raphe nucleus (DRN) and the CA1 region of the hippocampus. [] WAY 100635 effectively blocks the typical hyperpolarization and decrease in membrane input resistance caused by 5-HT in CA1 hippocampal pyramidal cells. []
Compound Description: Rec 15/3079 is a novel compound exhibiting antagonistic activity at both pre- and postsynaptic 5-HT1A receptors. [] It shows a high affinity for the 5-HT1A receptor (Ki = 0.2 nM), acting as a competitive and neutral antagonist. [] Studies demonstrate its effectiveness in influencing bladder function. In anesthetized rats, Rec 15/3079 effectively blocked isovolumic bladder contractions without impacting their amplitude. []
Compound Description: XB513 is a novel compound designed to possess both calcium agonistic and α-1 adrenergic receptor antagonistic properties. [] It demonstrates a unique structure combining these two pharmacological activities in a single molecule. [] XB513 exhibited calcium agonistic effects by increasing dP/dt and heart rate with minimal impact on mean arterial pressure in conscious dogs. [] In a canine model of acute heart failure induced by propranolol, XB513 effectively reversed the decline in mean arterial pressure, cardiac output, and dP/dt, along with the increase in left ventricular end-diastolic pressure. []
Compound Description: DPI-3290 is a mixed opioid agonist exhibiting potent antinociceptive properties while having limited effects on respiratory function. [] It demonstrates a unique pharmacological profile with a balance between analgesic efficacy and respiratory safety. [] Intravenously administered DPI-3290 effectively increased antinociception in a dose-dependent manner in conscious rats. []
Compound Description: WAY-101405 is a potent and selective 5-HT1A receptor silent antagonist with good oral bioavailability and brain penetration. [] It is a promising candidate for treating cognitive dysfunction associated with psychiatric and neurological conditions. [] Studies show WAY-101405's effectiveness in various rodent cognition models, including the novel object recognition paradigm, contextual fear conditioning model, and Morris water maze. []
Compound Description: DPI-221 is a novel nonpeptide characterized as a selective δ-opioid receptor agonist. [] It exhibits a potent binding affinity for the δ-opioid receptor (Ki = 2.0 ± 0.7 nM) and demonstrates agonist activity in the mouse isolated vas deferens, inhibiting electrically induced contractions (IC50 = 88 ± 7.5 nM). [] In vivo studies in rats showed DPI-221's ability to increase micturition interval, suggesting its potential role in modulating bladder function. []
Compound Description: Imanitib mesylate is a well-known antileukemic drug used in cancer therapy. [] The research discusses a new crystalline η-modification of Imanitib mesylate with a unique set of physical and spectral properties. [] This new modification highlights the ongoing efforts to improve drug formulations for better therapeutic outcomes. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.